Cas no 302-53-4 (D,L-Carbidopa)

D,L-Carbidopa 化学的及び物理的性質
名前と識別子
-
- Benzenepropanoic acid, a-hydrazinyl-3,4-dihydroxy-a-methyl-
- D,L-Carbidopa
- (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid
- (2S)-3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
- (S)-CARBIDOPA
- CARBIDOPA EDMF
- CARBIDOPAANHYDROUS
- CarbidopaUsp28
- Ep5
- Hydrazino-a-methyldopa
- KINSON
- mk486
- n-aminomethyldopa
- GS-3140
- MLS006011894
- BSPBio_003193
- NINDS_000168
- J-017301
- .alpha.-Methyldopahydrazine
- SCHEMBL2688295
- Lodosin
- SPBio_001250
- TZFNLOMSOLWIDK-UHFFFAOYSA-N
- Spectrum3_001517
- Spectrum_001314
- CHEMBL1179357
- Carbidopa, dl-
- NCGC00095918-01
- Carbidopa (monohydrate)
- Hydrazino-.alpha.-methyldopa
- Benzenepropanoic acid,4-dihydroxy-.alpha.-methyl-, (.+-.)-
- 14585-65-0
- FT-0623459
- S-(-)-Carbidopa, >=98% (TLC), powder
- NSC-92521
- Hydrocinnamic acid, .alpha.-hydrazino-3,4-dihydroxy-.alpha.-methyl-, L-
- NSC92521
- CHEBI:94430
- KBioSS_001794
- CCG-40066
- alpha-Methylhydrazinodopa
- (2RS)-3-(3,4-Dihydroxyphenyl)-2-hydrazino-2-methylpropanoic Acid (rac-Carbidopa)
- DL-.ALPHA.-HYDRAZINO-3,4-DIHYDROXY-.ALPHA.-METHYLHYDROCINNAMIC ACID
- Benzenepropanoic acid, .alpha.-hydrazino-3,4-dihydroxy-.alpha.-methyl-, (S)-
- FT-0664248
- D,L CARBIDOPA
- L-.alpha.-Methyl-.beta.-(3,4-dihydroxyphenyl)-.alpha.-hydrazinopropionic acid
- MK 846
- KBio2_001794
- dl-alpha-Hydrazino-3,4-dihydroxy-alpha-methylhydrocinnamic acid
- Spectrum4_000603
- (-)-L-.alpha.-Hydrazino-3,4-dihydroxy-.alpha.-methylhydrocinnamic acid
- 3-(3,4-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
- KBio2_004362
- (-)-l-.alpha.-Hydrazino-3,4-dihydroxy-.alpha.-methylhydrocinnamic acid monohydrate
- l-alpha-hydrazino-alpha-methyl-beta-(3,4-dihydroxyphenyl)propionic acid
- KBio2_006930
- 3-(3,4-Dihydroxyphenyl)-2-hydrazino-2-methylpropanoic acid-, (S)-
- FT-0602918
- SR-05000001752-1
- NCGC00015185-03
- MK 485
- BENZENEPROPANOIC ACID, .ALPHA.-HYDRAZINO-3,4-DIHYDROXY-.ALPHA.-METHYL-
- IDI1_000168
- Benzenepropanoic acid, alpha-hydrazino-3,4-dihydroxy-alpha-methyl-
- dl-Carbidopa
- NCGC00015185-02
- Carbidopa DL-form [MI]
- SR-05000001752
- UNII-555UP07D5N
- BRD-A69512159-001-03-2
- BRD-A69512159-001-01-6
- dl-MK 485
- 302-53-4
- DivK1c_000168
- DL-Carbidopa [WHO-DD]
- 555UP07D5N
- SPECTRUM1502150
- NCGC00095918-02
- AKOS005721170
- 3-(3,4-Dihydroxyphenyl)-2-hydraZinyl-2-methylpropanoic acid (DL-N(NH2)aMeTyr(3-OH)-OH)
- KBioGR_001126
- adjunct to levodopa in parkinsonism
- HMS2092D16
- Pharmakon1600-01502150
- NCGC00015185-04
- Carbidopa, dl- anhydrous
- KBio3_002693
- KBio1_000168
- SMR003309278
- NSC758190
- NSC 92521
- L-.alpha.-Methyl-.alpha.-hydrazino-.beta.-(3,4-dihydroxyphenylpropionic acid
- alpha-Hydrazino-3,4-Dihydroxy-alpha-Methyl-Benzenepropanoic Acid
- NS00125562
- MFCD02114422
- Spectrum5_001039
- SBI-0051733.P002
- Spectrum2_001115
- Carbidopa anhydrous, DL-
- HMS500I10
- L-.alpha.-Methyldopahydrazine
- DTXSID80860427
- Q27166292
- alpha-Hydrazino-alpha-methyl-beta-(3,4-dihydroxyphenyl)propionic acid
- DS-010214
- DB-047475
- BRD-A69512159-001-06-5
- STL146415
- DB-229777
- Carbidopa 1-hydrate
- BBL011329
-
- インチ: InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)
- InChIKey: TZFNLOMSOLWIDK-UHFFFAOYSA-N
- ほほえんだ: NNC(CC1C=CC(O)=C(O)C=1)(C)C(=O)O
計算された属性
- せいみつぶんしりょう: 226.09500
- どういたいしつりょう: 226.09535693g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- 密度みつど: 1.420±0.06 g/cm3(Predicted)
- ゆうかいてん: 203-206°C
- ふってん: 528.7±50.0 °C(Predicted)
- PSA: 115.81000
- LogP: 1.03810
D,L-Carbidopa セキュリティ情報
- ちょぞうじょうけん:Hygroscopic, -20°C Freezer, Under Inert Atmosphere
D,L-Carbidopa 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
D,L-Carbidopa 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | C175915-50mg |
D,L-Carbidopa |
302-53-4 | 50mg |
$ 1733.00 | 2023-09-08 | ||
TRC | C175915-2mg |
D,L-Carbidopa |
302-53-4 | 2mg |
$ 150.00 | 2023-04-18 | ||
TRC | C175915-25mg |
D,L-Carbidopa |
302-53-4 | 25mg |
$ 981.00 | 2023-09-08 | ||
TRC | C175915-5mg |
D,L-Carbidopa |
302-53-4 | 5mg |
$ 276.00 | 2023-04-18 | ||
TRC | C175915-2.5mg |
D,L-Carbidopa |
302-53-4 | 2.5mg |
$ 207.00 | 2023-09-08 | ||
TRC | C175915-10mg |
D,L-Carbidopa |
302-53-4 | 10mg |
$ 529.00 | 2023-04-18 | ||
A2B Chem LLC | AF63196-5mg |
D,L Carbidopa |
302-53-4 | 5mg |
$663.00 | 2024-04-20 |
D,L-Carbidopa 関連文献
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
8. Back matter
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
S. Ahmed Chem. Commun., 2009, 6421-6423
D,L-Carbidopaに関する追加情報
Professional Introduction to Compound with CAS No. 302-53-4 and Product Name D,L-Carbidopa
D,L-Carbidopa (CAS No. 302-53-4) is a crucial intermediate in the field of pharmaceutical chemistry, playing a pivotal role in the synthesis and development of various therapeutic agents. This compound, characterized by its unique stereochemical configuration, has garnered significant attention due to its applications in neurology and metabolic disorders. The following discussion provides an in-depth exploration of D,L-Carbidopa, its chemical properties, pharmacological significance, and recent advancements in research.
The chemical structure of D,L-Carbidopa consists of a racemic mixture of two enantiomers: D-carbidopa and L-carbidopa. Each enantiomer possesses distinct pharmacokinetic and pharmacodynamic profiles, making the compound a versatile tool in drug design. Chemically, it is classified as an aromatic amino acid derivative, with a molecular formula of C9H11NO4. This structure contributes to its stability under various conditions, facilitating its use in both laboratory and industrial settings.
In the realm of pharmaceuticals, D,L-Carbidopa is primarily recognized for its role as a precursor in the synthesis of carbidopa-based drugs. One of the most notable applications is in the treatment of Parkinson's disease, where it is used in combination with levodopa to enhance its efficacy. The mechanism involves inhibiting the decarboxylation of levodopa outside the central nervous system, thereby increasing its availability at the synaptic level. This synergy has made D,L-Carbidopa an indispensable component in managing motor symptoms associated with Parkinson's disease.
Recent research has expanded the therapeutic potential of D,L-Carbidopa beyond neurology. Studies have explored its utility in treating hyperhidrosis and certain types of hypertension. The compound's ability to modulate peripheral aromatic L-amino acid decarboxylase (ALAD) has opened new avenues for investigating its effects on autonomic nervous system regulation. This finding underscores the compound's broad pharmacological spectrum and underscores its potential as a multitarget drug.
The synthesis of D,L-Carbidopa involves well-established chemical pathways that ensure high purity and yield. Advanced synthetic techniques, such as catalytic hydrogenation and enzymatic resolution, have been optimized to produce enantiomerically pure forms when required. These methods are crucial for applications where stereochemical specificity is paramount, such as in the development of targeted therapeutics.
From a regulatory perspective, D,L-Carbidopa is subject to stringent quality control measures to ensure safety and efficacy. Manufacturers must adhere to Good Manufacturing Practices (GMP) to guarantee consistency across batches. Additionally, clinical trials investigating new applications for D,L-Carbidopa must comply with ethical guidelines and regulatory standards set by agencies such as the FDA and EMA.
The future direction of research on D,L-Carbidopa is promising, with investigations focusing on novel delivery systems and combination therapies. Nanotechnology-based approaches have shown promise in enhancing bioavailability and targeted delivery of carbidopa-based drugs. Furthermore, computational modeling and artificial intelligence are being leveraged to predict new drug candidates derived from D,L-Carbidopa, accelerating the drug discovery process.
In conclusion, D,L-Carbidopa (CAS No. 302-53-4) represents a cornerstone in pharmaceutical chemistry with far-reaching implications for therapeutic intervention. Its multifaceted applications, coupled with ongoing research efforts, highlight its enduring significance in addressing complex medical conditions. As scientific understanding continues to evolve, it is anticipated that D,L-Carbidopa will remain at the forefront of innovation in drug development.
302-53-4 (D,L-Carbidopa) 関連製品
- 28875-92-5(R-(+)-Carbidopa)
- 85933-19-3(3-O-Methyl Carbidopa)
- 38821-49-7(Carbidopa Monohydrate)
- 91431-01-5(Carbidopa Methyl Ester)
- 28860-95-9(Carbidopa)
- 5507-44-8(Diethoxymethylvinylsilane)
- 51255-17-5(Methyl 2-deoxy-a-D-ribofuranoside)
- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)
- 2171897-29-1(1-(2,2-difluoroethyl)-5-(propan-2-yl)-1H-1,2,3-triazole-4-carbaldehyde)
- 2137549-47-2(Furan, 3-(chloromethyl)-3-(2,2-difluoropropyl)tetrahydro-)
